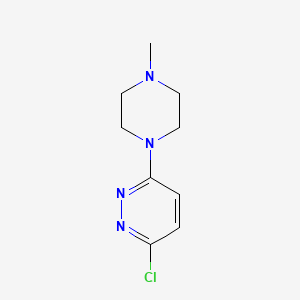
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
Cat. No. B1368221
Key on ui cas rn:
27464-17-1
M. Wt: 212.68 g/mol
InChI Key: VGTMXNQTGZLFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09249123B2
Procedure details


A 25-mL single-neck round bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 3,6-dichloropyridazine (1.49 g, 10.0 mmol) and N-methylpiperazine (1.17 g, 11.7 mmol), and the flask was placed in an oil bath, which was heated to 100° C. After 1.5 h the flask was cooled to room temperature, and the resulting cake was crushed and triturated with acetonitrile (10 mL). The suspension was filtered, and the filter cake was mixed with 10% aqueous potassium carbonate (15 mL). The resulting mixture was extracted with MtBE (2×35 mL). The organic extracts were combined, dried over sodium sulfate and filtered. The filtrate was evaporated under reduced pressure to afford a 60% yield (1.27 g) of 122e as a white solid: mp 106-107° C.; 1H NMR (300 MHz, CDCl3) δ 7.20 (d, 1H, J=9.5 Hz), 6.89 (d, 1H, J=9.6 Hz), 3.65 (t, 4H, J=5.1 Hz), 2.53 (t, 4H, J=5.1 Hz), 2.35 (s, 3H); MS (ESI+) m/z 213.1 (M+H).


Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:13]2[CH2:14][CH2:15][N:10]([CH3:9])[CH2:11][CH2:12]2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.49 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
|
Name
|
|
|
Quantity
|
1.17 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 25-mL single-neck round bottomed flask equipped with a magnetic stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was placed in an oil bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 1.5 h the flask was cooled to room temperature
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting cake was crushed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with acetonitrile (10 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filter cake was mixed with 10% aqueous potassium carbonate (15 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with MtBE (2×35 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=NC(=CC1)N1CCN(CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.27 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
